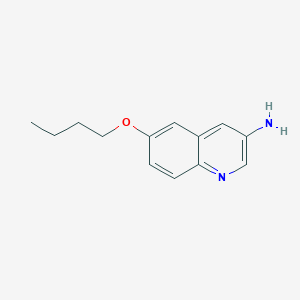

6-Butoxyquinolin-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

1365942-67-1 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

6-butoxyquinolin-3-amine |

InChI |

InChI=1S/C13H16N2O/c1-2-3-6-16-12-4-5-13-10(8-12)7-11(14)9-15-13/h4-5,7-9H,2-3,6,14H2,1H3 |

InChI Key |

PQWIUCFTIWALFY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC2=CC(=CN=C2C=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Butoxyquinolin 3 Amine and Its Analogues

Strategies for the Construction of the Quinoline (B57606) Ring System

The foundational step in synthesizing 6-Butoxyquinolin-3-amine and its analogues is the construction of the quinoline core. Traditional methods for quinoline synthesis include named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses. rsc.org While effective, these methods often require harsh conditions. rsc.org Modern approaches focus on milder, more efficient, and regioselective strategies.

Regioselective Functionalization Approaches

Achieving the specific 3-amino-6-butoxy substitution pattern on the quinoline ring requires precise control over the reaction's regioselectivity.

Directed C-H Functionalization : A powerful strategy involves the use of directing groups to guide the functionalization to specific C-H bonds. For instance, a quinoline N-oxide can direct metallation and subsequent reactions to the C2 and C8 positions. researchgate.netmdpi.com While not directly applicable to the 3 and 6 positions, this principle highlights the potential for developing new directing groups for alternative substitution patterns.

Metal-Mediated Functionalization : The inherent electronic properties of the quinoline ring can be exploited. The C2 and C4 positions are electronically deficient and susceptible to nucleophilic attack, while the C3 position is less so. polyu.edu.hknih.gov Recent advances have shown that nickel-catalyzed reactions can achieve C3 functionalization by transforming quinolines into more nucleophilic 1,4-dihydroquinoline (B1252258) intermediates, which then react with electrophiles. polyu.edu.hk Base-controlled metalation using lithium amides can also selectively functionalize the C3 position. nih.gov To introduce the 6-butoxy group, a common strategy involves using a starting material, such as a substituted aniline (B41778), that already contains the butoxy group or a precursor at the desired position.

Multi-component Reactions in Quinoline Scaffold Synthesis

Multi-component reactions (MCRs) are highly efficient for building complex molecules like substituted quinolines in a single step from three or more starting materials. researchgate.netrsc.org These reactions offer high atom economy and allow for the rapid generation of a library of structurally diverse compounds. researchgate.net

A³ Coupling (Aldehyde-Alkyne-Amine) : A prominent MCR for quinoline synthesis involves the reaction of an aniline, an aldehyde, and a terminal alkyne. organic-chemistry.orgresearchgate.net This reaction can be catalyzed by various metal salts, such as Yb(OTf)₃ or Zn(OTf)₂, often under microwave irradiation to reduce reaction times and improve yields. rsc.orgorganic-chemistry.org The mechanism typically proceeds through the formation of an imine, followed by nucleophilic addition of the alkyne and subsequent intramolecular cyclization and aromatization. organic-chemistry.org

Povarov Reaction : This [4+2] cycloaddition reaction between an aniline, an aldehyde, and an activated alkene is another key MCR for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. rsc.orgbeilstein-journals.org

The table below summarizes some modern MCRs used for quinoline synthesis.

| Reaction Name/Type | Reactants | Catalyst/Conditions | Key Features |

| A³ Coupling | Aniline, Aldehyde, Alkyne | Yb(OTf)₃, Microwave, Ionic Liquid | Fast, high yields, recyclable catalyst. organic-chemistry.org |

| Domino Cyclization | Aniline, Aldehyde, Alkyne | Montmorillonite K-10 (solid acid), Microwave | Environmentally benign, high atom economy. rsc.org |

| Povarov Reaction | Aniline, Aldehyde, Activated Alkene | Acid catalysis, followed by oxidation (e.g., MnO₂) | Access to complex tetrahydroquinolines and subsequently quinolines. beilstein-journals.org |

| Iodine-Mediated Synthesis | 2-Aminoaryl propargyl alcohols, Aryldiazonium salts, Iodine | Metal- and solvent-free conditions | Rapid synthesis with functional groups at C2 and C3. rsc.org |

Stereoselective and Diastereoselective Synthesis of this compound Derivatives

While this compound itself is achiral, the synthesis of its derivatives, particularly those with substituents on the heterocyclic part of the ring that create stereocenters, requires stereoselective methods. For example, the synthesis of decahydroquinoline (B1201275) alkaloids, which have a saturated quinoline core, often involves diastereoselective reductions and cyclization reactions to control the stereochemistry of multiple new centers. aalto.fi

Strategies for achieving stereocontrol include:

Substrate-Controlled Diastereoselection : Using chiral starting materials or introducing chiral auxiliaries to guide the stereochemical outcome of a reaction.

Reagent-Controlled Asymmetric Synthesis : Employing chiral catalysts or reagents to induce enantioselectivity.

Cycloaddition Reactions : Diastereoselective formal [4+2] cycloadditions between N-aryliminium ions and alkenes have been used to create tetrahydroquinoline derivatives with high diastereoselectivity. acs.org

Introduction of the 3-Amino Moiety

The introduction of the amino group at the C3 position is a critical step. This is often achieved by functionalizing a pre-formed quinoline ring or by incorporating a nitrogen-containing precursor during the ring's construction.

Reductive Amination Protocols for Quinolines

Reductive amination is a widely used method for forming amines from carbonyl compounds. wikipedia.org In the context of quinoline synthesis, this typically involves the reduction of a 3-nitro or 3-amino precursor.

Reduction of a Nitro Group : A common route to a 3-aminoquinoline (B160951) is the reduction of the corresponding 3-nitroquinoline. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation. arkat-usa.orggoogle.com

Direct Reductive Amination : This process involves reacting a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.org To synthesize a primary amine like this compound, one could envision a pathway starting from a 3-ketoquinoline derivative, which is then converted to an imine and subsequently reduced. Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the ketone. wikipedia.orgmasterorganicchemistry.com

The choice of reducing agent is crucial for the success of reductive amination, as summarized below.

| Reducing Agent | Characteristics |

| Sodium Borohydride (B1222165) (NaBH₄) | Reduces both imines and carbonyls; less selective for one-pot reactions. wikipedia.orgmasterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Stable in mild acid and selectively reduces imines/iminium ions over ketones/aldehydes. wikipedia.orgmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN, also selective for imines. wikipedia.org |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | A "green" method that can be used for direct reductive amination. wikipedia.org |

Adaptations of Gabriel Amine Synthesis for Aryl Amines

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, using potassium phthalimide (B116566). wikipedia.orgmasterorganicchemistry.com Its direct application to aryl halides, such as a hypothetical 3-halo-6-butoxyquinoline, is generally not feasible due to the difficulty of performing Sₙ2 reactions on aryl halides.

However, the core principle of using a protected nitrogen nucleophile can be adapted.

Nucleophilic Aromatic Substitution (SₙAr) : If the quinoline ring is sufficiently activated with electron-withdrawing groups, a 3-haloquinoline could potentially undergo SₙAr with phthalimide anion or other amine equivalents.

Alternative Reagents : Modern variations of the Gabriel synthesis use alternative reagents that are electronically similar to phthalimide but may offer milder deprotection conditions. wikipedia.org

Coupling Reactions : A more practical modern approach would involve metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) between a 3-haloquinoline and an ammonia (B1221849) equivalent or a protected amine, followed by deprotection.

The classic Gabriel synthesis proceeds via the following steps:

Deprotonation of phthalimide with a base like potassium hydroxide (B78521) to form the nucleophilic potassium phthalimide. masterorganicchemistry.comorganic-chemistry.org

Alkylation of the phthalimide anion with a primary alkyl halide in an Sₙ2 reaction. masterorganicchemistry.com

Liberation of the primary amine, typically by reacting the N-alkylphthalimide with hydrazine (B178648) (the Ing-Manske procedure) or through acidic or basic hydrolysis. wikipedia.orglibretexts.org

Selective N-Alkylation and N-Arylation Strategies

The development of selective N-alkylation and N-arylation strategies for the 3-amino group of the 6-butoxyquinoline scaffold is crucial for generating analogues with diverse biological activities. Direct alkylation of the primary amine can be challenging due to the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the primary amine precursor. pressbooks.pub

N-Alkylation: Strategies to achieve selective mono-N-alkylation often involve the use of specific reagents and reaction conditions. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, is a common and effective method. Another approach is the use of alkyl halides, but this often requires a large excess of the amine to minimize dialkylation or the use of protecting groups. pressbooks.pub

A more controlled method involves the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an alcohol serves as the alkylating agent in the presence of a transition metal catalyst. researchgate.net This process is environmentally benign as it generates water as the only byproduct. researchgate.net For instance, well-defined Cobalt(II) or Zinc(II) complexes can catalyze the efficient mono-N-alkylation of aromatic amines with primary alcohols. researchgate.netorganic-chemistry.org Chelation-assisted strategies have also been developed for selective mono-alkylation. For example, the use of 9-borabicyclononane (B1260311) (9-BBN) with 3-amino alcohols allows for selective N-alkylation by forming a stable chelate that protects and activates the amine group. organic-chemistry.orgorganic-chemistry.org

Table 1: Selected Catalytic Systems for N-Alkylation of Amines

| Catalyst System | Alkylating Agent | Amine Type | Key Features |

|---|---|---|---|

| [Ru(p-cymene)Cl2]2 / bidentate phosphine (B1218219) | Alcohols | Primary & Secondary | Converts primary to secondary, and secondary to tertiary amines. organic-chemistry.org |

| Zn(II)-complex with arylazo scaffold | Alcohols | Primary & Secondary | Sustainable, eco-friendly, wide functional group tolerance. researchgate.net |

| Co(II)-PCP pincer complex | Primary Alcohols | Aromatic Amines | Earth-abundant metal catalyst, acceptorless dehydrogenation. organic-chemistry.org |

| Cu(OTf)2 | Secondary Alcohols | Anilines | Dehydrative N-alkylation. sioc-journal.cn |

N-Arylation: The introduction of an aryl group at the 3-amino position is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction commonly employs palladium or copper catalysts with specialized ligands to facilitate the coupling of the amine with an aryl halide or triflate. nih.govwjpmr.com The choice of ligand is critical, with bidentate phosphine ligands like Xantphos and DPEPhos, as well as N-heterocyclic carbenes (NHCs), being frequently used to promote efficient C-N bond formation. nih.gov

Metal-free N-arylation methods have also emerged as attractive alternatives. These can involve the use of diaryliodonium salts, which can arylate both primary and secondary amines under mild conditions, tolerating a wide range of functional groups on both the amine and the aryl donor. d-nb.info

Table 2: Comparison of N-Arylation Methodologies

| Methodology | Catalyst/Reagent | Aryl Source | Key Advantages |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium or Copper complexes with ligands (e.g., Xantphos) | Aryl halides/triflates | High efficiency, broad substrate scope. nih.gov |

| Ullmann Condensation | Copper powder or salts | Aryl halides | Ligand-free options available, suitable for specific substrates. organic-chemistry.org |

| Metal-Free Arylation | Diaryliodonium salts with a base (e.g., CsF) | Diaryliodonium salts | Avoids transition metal contamination, mild conditions. d-nb.infoorganic-chemistry.org |

| Photocatalytic Dehydrogenation | Visible-light photocatalyst (e.g., using C6F5I) | N/A (forms N-aryl from existing amine) | Mild, controlled dehydrogenative coupling. rsc.org |

Installation of the 6-Butoxy Substituent

The 6-butoxy group is a key structural feature, and its installation is typically performed via etherification of the corresponding 6-hydroxyquinoline (B46185) precursor. sigmaaldrich.comchemicalbook.com

The most common method for installing the butoxy group is the Williamson ether synthesis. This reaction involves the deprotonation of 6-hydroxyquinoline with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a butyl electrophile, such as 1-bromobutane (B133212) or 1-iodobutane.

Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. snmjournals.orgsnmjournals.org Cesium carbonate is often favored as it can lead to higher yields, particularly with less reactive substrates. snmjournals.org The reaction temperature can be varied, with heating often employed to drive the reaction to completion. snmjournals.orgsnmjournals.org

For example, the synthesis of FAPI-04, a quinoline-based radiopharmaceutical, involves the etherification of 6-hydroxyquinoline-4-carboxylic acid with 1-bromo-3-chloropropane (B140262) using cesium carbonate in DMF. snmjournals.org This highlights that the etherification can be carried out on quinoline cores already bearing other functional groups.

The Williamson ether synthesis is generally tolerant of a wide variety of functional groups that are stable to basic conditions. However, the specific conditions must be chosen carefully to avoid side reactions. The presence of other nucleophilic sites or acidic protons in the molecule can lead to competing reactions.

For the synthesis of this compound, the etherification is typically performed on a precursor where the 3-amino group is either protected or not yet installed. For instance, the butoxylation could be carried out on 6-hydroxy-3-nitroquinoline, followed by reduction of the nitro group to the amine. This strategy circumvents potential N-alkylation of the amine under the basic conditions of the etherification.

The tolerance of the quinoline ring itself is high. Palladium-catalyzed thioetherification reactions on functionalized chloroquinolines demonstrate that the quinoline scaffold is robust and compatible with various catalytic systems and functional groups. nih.gov This suggests that standard butoxylation conditions are unlikely to affect the integrity of the quinoline core. Research on the functionalization of quinoline derivatives shows excellent tolerance for groups like esters, amides, and halogens under various reaction conditions, which is pertinent to the synthesis of complex analogues. rsc.orgrsc.org

Catalytic Approaches and Green Chemistry Considerations in this compound Synthesis

Modern synthetic strategies for quinoline derivatives increasingly focus on catalytic methods and green chemistry principles to improve efficiency and sustainability. nih.govnih.gov Classical quinoline syntheses like the Friedländer, Skraup, or Combes reactions often require harsh conditions, stoichiometric reagents, and produce significant waste. rsc.orgresearchgate.net

Catalytic Syntheses: Transition-metal catalysis offers milder and more efficient routes. Copper(II) triflate (Cu(OTf)₂) has been shown to be an effective catalyst for various quinoline syntheses, including three-component reactions of anilines, aldehydes, and alkynes, which can operate under solvent-free conditions. rsc.orgacs.org Ruthenium, cobalt, and nickel complexes have also been developed for the catalytic synthesis of substituted quinolines through C-H activation or dehydrative coupling pathways. acs.orgnih.govorganic-chemistry.orgmdpi.com These methods often exhibit high regioselectivity and functional group tolerance. acs.orgmdpi.com For instance, a cationic ruthenium-hydride complex catalyzes the dehydrative coupling of arylamines with 1,3-diols to furnish substituted quinolines without generating toxic byproducts. nih.gov

Green Chemistry Considerations: The principles of green chemistry are being actively applied to quinoline synthesis to reduce environmental impact. ijpsjournal.com Key developments include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents. nih.govijpsjournal.com

Catalyst Recyclability: Employing heterogeneous or nanocatalysts that can be easily recovered and reused for multiple reaction cycles. nih.govorgchemres.org For example, magnetic iron oxide nanoparticles have been used as a recyclable catalyst for quinoline synthesis. nih.gov

Energy Efficiency: Utilizing microwave-assisted synthesis (MAS) or ultrasound irradiation to significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netijpsjournal.com

Atom Economy: Designing reactions, such as multicomponent reactions, that maximize the incorporation of atoms from the starting materials into the final product. rsc.org An electrosynthetic strategy for the Friedländer reaction replaces hazardous chemical reductants with electricity, achieving high atom economy. rsc.org

Applying these principles to the synthesis of this compound would involve, for example, a catalytic Friedländer annulation of a butoxylated 2-aminoaryl ketone with a suitable carbonyl compound, potentially using a recyclable catalyst in a green solvent.

Divergent Synthesis Pathways for this compound Analogues

Divergent synthesis is a powerful strategy for creating a collection of structurally related compounds from a common intermediate. uit.nonih.gov For this compound, a divergent approach would allow for systematic modification of different parts of the molecule to explore structure-activity relationships.

A common starting material, such as a functionalized 3-bromo-6-butoxyquinoline, could serve as a versatile intermediate. uit.no From this intermediate, various synthetic routes can diverge:

C-3 Functionalization: The bromine atom at the C-3 position can be replaced by an amino group (via Buchwald-Hartwig amination) to yield the parent compound. Alternatively, it can participate in Suzuki-Miyaura or Sonogashira cross-coupling reactions to introduce diverse aryl, heteroaryl, or alkynyl substituents directly at the C-3 position.

Modification of the Amino Group: Starting from this compound, the amino group can be acylated, sulfonated, or undergo reductive amination with a variety of aldehydes to introduce diverse side chains.

Modification of the Quinoline Core: Utilizing a common precursor, different functional groups can be installed on the quinoline ring system before the final synthetic steps. uit.no

A recently developed photochemical pathway starting from 3-bromoquinoline (B21735) derivatives allows for the synthesis of diversely functionalized indoloquinolines, showcasing a regiodivergent strategy from a common precursor. uit.no Similarly, photocatalytically generated imine radicals can lead to either 3,4-disubstituted or 2,3-disubstituted quinolines by simply altering the base used in the reaction, demonstrating a divergent approach controlled by reaction conditions. nih.gov

Parallel synthesis techniques are essential for rapidly generating large libraries of analogues for high-throughput screening. nih.gov This approach involves performing multiple reactions simultaneously in an array format, often using automated or semi-automated systems.

For the this compound scaffold, a parallel synthesis workflow could be designed as follows:

Scaffold Synthesis: A large batch of a key intermediate, such as 6-butoxy-3-aminoquinoline or a protected version, is synthesized.

Library Generation: This batch is then distributed into a multi-well plate or an array of reaction vessels.

Diversification: Each well is treated with a different building block. For example, a library of amides could be generated by reacting the 3-amino group with a diverse set of carboxylic acids using a coupling agent. acs.org Similarly, a library of secondary amines could be produced via parallel reductive amination with various aldehydes. nih.gov

An efficient method for producing libraries of 4-aminoquinolines has been developed where an intermediate was split into multiple portions and treated in parallel with different aldehydes, followed by a reduction step, to generate a diverse set of derivatives. nih.gov Solid-phase synthesis is another powerful tool for library generation, where the quinoline scaffold is attached to a resin, allowing for sequential reactions and easy purification by simple filtration and washing steps. acs.org This method has been successfully used to prepare a library of 3,5-disubstituted-2-oxoquinolinones. acs.org

Solid-Phase Synthesis Techniques

The application of solid-phase synthesis (SPS) to the construction of heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, enabling the rapid generation of large, diverse molecular libraries for drug discovery. The quinoline core, a privileged structure in numerous pharmacologically active agents, is a prime target for such methodologies. Solid-phase strategies offer significant advantages over traditional solution-phase chemistry, including simplified purification through filtration, the ability to use excess reagents to drive reactions to completion, and amenability to automation. peptide.com

The development of solid-phase methods for quinoline synthesis has largely focused on adapting classical named reactions, such as the Friedländer annulation, to a polymer-supported format. nih.govarabjchem.org This approach typically involves immobilizing one of the key building blocks onto a solid support (resin), performing a series of chemical transformations on the resin-bound substrate, and finally cleaving the desired product from the support. d-nb.info The choice of resin, linker, and cleavage strategy is critical and must be tailored to the specific reaction sequence and the desired final product. acs.orgresearchgate.net

A plausible solid-phase approach to this compound and its analogues can be designed based on established Friedländer-type condensations on a solid support. nih.govresearchgate.netijcce.ac.ir In a representative strategy, a substituted 2-aminoaryl ketone or aldehyde precursor is anchored to a resin. For the synthesis of this compound, a suitable starting material, such as a protected 4-butoxy-2-aminobenzaldehyde or a related precursor, would be immobilized. The quinoline ring is then constructed via an on-resin cyclization reaction with a carbonyl compound containing a reactive α-methylene group. arabjchem.org The final step involves the cleavage of the fully formed quinoline from the resin.

The versatility of this solid-phase approach lies in its suitability for combinatorial synthesis. google.comscispace.com By systematically varying the immobilized aniline precursor and the carbonyl coupling partner, a diverse library of quinoline analogues can be efficiently synthesized. For instance, employing different 2-aminoaryl ketones allows for modification of the benzo portion of the quinoline system, while a range of α-methylene carbonyl compounds enables the introduction of various substituents at the 2- and 3-positions of the heterocyclic ring.

One common method involves a modified Friedländer reaction where a resin-bound o-amino benzaldehyde (B42025) is condensed with a ketone. nih.gov For the specific synthesis of a 3-aminoquinoline derivative, a β-ketonitrile could serve as the carbonyl component, with the nitrile group acting as a precursor to the 3-amino functionality. The general steps of such a synthesis are outlined in the table below.

Table 1: Representative Solid-Phase Synthesis Scheme for Substituted Quinoline-3-amines

| Step | Description | Reagents and Conditions | Purpose |

| 1 | Resin Loading | Precursor (e.g., 4-Butoxy-2-nitro-fluorobenzene), Rink Amide resin, Diisopropylethylamine (DIEA), N-Methyl-2-pyrrolidone (NMP) | Covalently attach the starting material to the solid support via a linker. |

| 2 | Nitro Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O), NMP | Reduce the nitro group to an aniline, a key functional group for the subsequent cyclization. |

| 3 | Cyclization (Friedländer Annulation) | β-Ketonitrile (e.g., 3-oxopentanenitrile), Acid catalyst (e.g., p-toluenesulfonic acid), Toluene, Heat | Form the quinoline ring via condensation and cyclodehydration. The nitrile group is positioned at C3. |

| 4 | Nitrile Reduction | Reducing agent (e.g., Borane-tetrahydrofuran complex followed by workup) | Convert the C3 nitrile group into the target primary amine. |

| 5 | Cleavage | Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIS) | Release the final this compound product from the solid support. |

This modular solid-phase strategy provides a powerful and flexible platform for generating libraries of this compound analogues. The ease of purification and the potential for automation make it a highly efficient method for exploring the structure-activity relationships of this class of compounds.

Reactivity of the Quinoline Core System

The quinoline ring system is an aromatic heterocycle, and its reactivity is analogous in some respects to naphthalene, but is modified by the presence of the nitrogen atom and the substituents.

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. dalalinstitute.com In this type of reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. uomustansiriyah.edu.iq The reaction proceeds through a two-step mechanism: the initial attack of the electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the rapid removal of a proton to restore aromaticity. uomustansiriyah.edu.iqmasterorganicchemistry.com The rate of reaction and the position of substitution are strongly influenced by the nature of the substituents already present on the ring. masterorganicchemistry.com

For this compound, the butoxy group at the 6-position is an electron-donating group, which activates the benzene (B151609) ring portion of the quinoline system towards electrophilic attack. Conversely, the amine group at the 3-position also influences the reactivity of the pyridine (B92270) ring. The interplay of these groups directs incoming electrophiles to specific positions on the quinoline core.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNA) provides a pathway for the functionalization of aryl compounds by displacing a leaving group with a nucleophile. fishersci.fi This reaction is particularly effective when the aromatic ring is substituted with electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org Common mechanisms for SNA include the addition-elimination and the benzyne (B1209423) pathways. fishersci.fi

In the context of this compound, while the butoxy and amino groups are generally electron-donating, the nitrogen atom in the quinoline ring acts as an electron-withdrawing group, particularly at the 2- and 4-positions. This can facilitate nucleophilic attack at these positions, especially if a suitable leaving group is present. The regioselectivity of such reactions is well-documented in related quinazoline (B50416) systems, where substitution consistently occurs at the 4-position. mdpi.com

Cycloaddition Reactions Involving the Quinoline Moiety

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. organicreactions.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a well-known example used to form six-membered rings. libretexts.org Other types include 1,3-dipolar cycloadditions and [2+2] cycloadditions. libretexts.orgmdpi.com

The quinoline system can participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the reaction partner. The specific reactivity of this compound in such transformations would be influenced by its substituents. For instance, the electron-donating butoxy group may enhance the reactivity of the benzene portion of the quinoline ring as a diene in Diels-Alder reactions.

Reactivity of the 3-Amine Functional Group

The 3-amine group is a key site of reactivity in this compound, participating in a range of reactions typical of primary aromatic amines.

Basicity and Protonation Equilibria Investigations

The basicity of an amine is a measure of its ability to accept a proton. youtube.com The lone pair of electrons on the nitrogen atom is responsible for this basic character. libretexts.org The basicity of amines is influenced by several factors, including inductive effects, resonance effects, and hybridization. youtube.com Alkyl groups, for instance, are electron-donating and increase the basicity of amines compared to ammonia. libretexts.org Conversely, resonance delocalization of the lone pair, as seen in aniline, decreases basicity. libretexts.org

The basicity of this compound is influenced by the electron-donating butoxy group, which would be expected to increase the electron density on the quinoline ring system and, consequently, the basicity of the 3-amine group to some extent. The pKa of the conjugate acid of an amine is a common measure of its basicity, with higher pKa values indicating stronger bases. youtube.com

Table 1: Factors Influencing Amine Basicity

| Factor | Effect on Basicity | Example |

| Inductive Effect | Electron-donating groups increase basicity. | Alkylamines are more basic than ammonia. libretexts.org |

| Resonance Effect | Delocalization of the lone pair decreases basicity. | Aniline is less basic than cyclohexylamine. libretexts.org |

| Hybridization | Higher s-character of the nitrogen orbital decreases basicity. | Pyridine (sp2) is less basic than piperidine (B6355638) (sp3). |

Acylation, Sulfonylation, and Other Derivatization Pathways

The primary amine group of this compound is readily derivatized through reactions such as acylation and sulfonylation. iu.edu Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. iu.edursc.org Similarly, sulfonylation is the reaction with a sulfonyl chloride to yield a sulfonamide. rsc.org These reactions are fundamental in organic synthesis for the protection of amine groups and for the synthesis of new compounds with modified properties. libretexts.org

Copper-catalyzed sulfonylation of aminoquinolines with arylsulfonyl chlorides has been shown to be an effective method for the formation of C-S bonds. rsc.org Derivatization can also be achieved using various reagents to introduce different functional groups, thereby altering the chemical and physical properties of the parent molecule. libretexts.org For example, the reaction with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) is used to create fluorescent derivatives for analytical purposes. nih.gov

Table 2: Common Derivatization Reactions of Primary Amines

| Reaction | Reagent Type | Product |

| Acylation | Acid chlorides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide rsc.org |

| Alkylation | Alkyl halides | Secondary or Tertiary Amine |

| Carbamate Formation | Chloroformates, Isocyanates | Carbamate |

Reductive and Oxidative Transformations

The reactivity of this compound in redox reactions is influenced by the electron-donating nature of both the amino and butoxy groups, which can affect the electron density of the quinoline ring system.

Reductive Transformations:

The quinoline ring is susceptible to reduction, typically to a tetrahydroquinoline derivative. This transformation can be achieved through catalytic hydrogenation or with reducing agents like sodium borohydride in the presence of a proton source. For instance, the reduction of quinolines to 1,2,3,4-tetrahydroquinolines has been demonstrated using various catalytic systems, including gold nanoparticles supported on TiO2 with hydrosilanes/ethanol as the reductant. researchgate.net A one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation has also been achieved using a boronic acid catalyst and a Hantzsch ester under mild conditions. nih.gov Another approach involves the use of hexafluoroisopropanol (HFIP) to mediate the tandem reduction and subsequent reductive alkylation. rsc.org While these methods have not been specifically applied to this compound, they represent general strategies for the reduction of the quinoline core.

The amino group at the 3-position can also direct reductive amination reactions. Halogenated quinolines have been synthesized through reductive amination, demonstrating the utility of this reaction for modifying the quinoline scaffold. rsc.org

Oxidative Transformations:

The oxidation of aminoquinolines can proceed through various pathways, often involving the amino group or the quinoline nitrogen. The electrochemical oxidation of 6-aminoquinoline (B144246) has been studied, revealing that it can undergo a one-electron oxidation to form a cation radical or a two-electron oxidation to form a nitrenium cation, depending on the electrode potential and pH. researchgate.net The oxidation of 8-aminoquinoline (B160924) derivatives has been implicated in their biological activity, proceeding through the formation of reactive oxygen species. nih.govresearchgate.net

The amino group of 8-aminoquinoline, when part of an amide, can be oxidatively cleaved using reagents like 2-iodoxybenzoic acid (IBX). acs.org While this is for an amide derivative, it suggests the potential for oxidative removal of the amino functionality under specific conditions. N-oxidation of the quinoline ring nitrogen is another possible oxidative transformation, which has been shown to alter the hydrophobicity of 4-aminoquinolines. jst.go.jp

The butoxy group can also be a site of oxidation. The alkyl chains on aromatic rings are susceptible to oxidative degradation, typically by strong oxidizing agents like potassium permanganate, which can cleave the chain to a carboxylic acid. libretexts.org However, the conditions for such reactions are often harsh. The oxidative degradation of aromatic compounds can also be initiated by radical species. nasa.gov The presence of ether substituents has been shown to stabilize oxidized amides against degradation. rsc.org

Table 1: Potential Reductive and Oxidative Transformations of this compound

| Transformation | Reagents/Conditions | Potential Products |

| Reductive | ||

| Quinoline Ring Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C); NaBH₄/Acid; Au/TiO₂, Hydrosilane/Ethanol researchgate.net | 6-Butoxy-1,2,3,4-tetrahydroquinolin-3-amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl/Aryl-6-Butoxyquinolin-3-amine |

| Oxidative | ||

| Amino Group Oxidation | Electrochemical Oxidation researchgate.net; Strong Oxidizing Agents | Complex mixture of products, potentially including quinone-imines |

| N-Oxidation of Quinoline | Peroxy Acids (e.g., m-CPBA) | This compound N-oxide |

| Butoxy Group Oxidation | Strong Oxidizing Agents (e.g., KMnO₄) | 3-Amino-6-carboxyquinoline |

Reaction with Nitrous Acid and Diazotization Chemistry

The reaction of primary aromatic amines with nitrous acid (HNO₂) to form diazonium salts is a cornerstone of synthetic organic chemistry, and this compound is expected to undergo this transformation readily. geeksforgeeks.org Nitrous acid is typically generated in situ from sodium nitrite (B80452) and a strong acid, such as hydrochloric acid.

The resulting 6-butoxyquinolin-3-diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, collectively known as Sandmeyer or Sandmeyer-type reactions. wikipedia.org These reactions allow for the replacement of the diazonium group with a wide range of substituents.

Table 2: Potential Diazotization and Subsequent Reactions of this compound

| Reaction | Reagents | Potential Products |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | 6-Butoxyquinolin-3-diazonium chloride |

| Sandmeyer Reactions | ||

| - Chlorination | CuCl | 3-Chloro-6-butoxyquinoline |

| - Bromination | CuBr | 3-Bromo-6-butoxyquinoline |

| - Cyanation | CuCN | 6-Butoxyquinoline-3-carbonitrile |

| - Hydroxylation | Cu₂O, Cu(NO₃)₂ | 6-Butoxyquinolin-3-ol |

| - Trifluoromethylation | TMSCF₃, Cu(I) catalyst organic-chemistry.org | 6-Butoxy-3-(trifluoromethyl)quinoline |

| Other Diazonium Reactions | ||

| - Iodination | KI | 6-Butoxy-3-iodoquinoline |

| - Fluorination (Balz-Schiemann) | HBF₄, then heat | 3-Fluoro-6-butoxyquinoline |

| - Reduction (deamination) | H₃PO₂ | 6-Butoxyquinoline |

It is important to note that the stability and reactivity of the 6-butoxyquinolin-3-diazonium salt will be influenced by the electron-donating butoxy group and the quinoline ring system. The synthesis of pyridinyl and quinolinyl triflates and tosylates via diazotization has been reported, although 3- and 6-aminoquinolines were found to form relatively stable diazonium salts that were unreactive under the specific conditions for triflation or tosylation. rsc.org This suggests that the diazonium salt of this compound may have sufficient stability for further synthetic transformations. The diazotization of aromatic amines with various coupling agents has been extensively studied for analytical purposes. nih.gov

Transformations Involving the Butoxy Substituent

The butoxy group, an ether linkage at the 6-position of the quinoline ring, can also participate in specific chemical transformations, primarily involving its cleavage or modification.

Cleavage and Exchange Reactions

Cleavage Reactions:

The cleavage of aryl alkyl ethers, such as the butoxyquinoline, is most commonly achieved by treatment with strong acids, particularly hydrogen halides like HBr and HI. pressbooks.publibretexts.orglibretexts.orgorganicchemistrytutor.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The regioselectivity of the cleavage depends on the nature of the alkyl group. For a primary alkyl group like butyl, the reaction likely proceeds through an SN2 mechanism, with the halide attacking the less sterically hindered carbon of the butoxy group. This would yield 6-hydroxyquinolin-3-amine and 1-bromobutane or 1-iodobutane.

Exchange Reactions (Transetherification):

Transetherification, the exchange of the alkoxy group of an ether, is a less common reaction for aryl ethers compared to esters. wikipedia.org While enzyme-catalyzed transetherification has been reported for alkoxysilanes, mdpi.com and some methods exist for the synthesis of alkoxyquinolines, researchgate.net general methods for the direct exchange of the butoxy group in this compound are not well-documented. Such a transformation would likely require specific catalysts and conditions to overcome the stability of the aryl ether bond.

Oxidative Degradation Pathways

The butoxy group is susceptible to oxidative degradation, particularly at the benzylic-like position (the carbon atom of the butyl group attached to the ether oxygen). Strong oxidizing agents can cleave the entire alkyl chain, leading to the formation of a carboxylic acid at the 6-position of the quinoline ring, although this typically requires harsh conditions. libretexts.org The electrochemical oxidation of butoxy derivatives has been shown to be largely irreversible, indicating degradation of the molecule. rsc.org The presence of two butoxy groups on a benzene ring has been noted in studies of oxidative degradation. thieme-connect.com

Investigation of Reaction Mechanisms and Intermediate Characterization

The investigation of reaction mechanisms for the transformations of this compound would rely on a combination of experimental and computational methods.

For reductive and oxidative transformations , techniques such as cyclic voltammetry can provide insights into the redox potentials and the stability of intermediates like radical cations. researchgate.netresearchgate.net Computational studies, including density functional theory (DFT) calculations, can be used to model reaction pathways and predict the stability of intermediates. researchgate.net

In diazotization and subsequent Sandmeyer reactions , the key intermediate is the 6-butoxyquinolin-3-diazonium ion. Its formation and consumption can be monitored by spectroscopic methods. The mechanism of the Sandmeyer reaction itself is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and a copper(II) species. geeksforgeeks.orgwikipedia.org The aryl radical then reacts with the ligand from the copper complex to form the final product. Mechanistic investigations of Sandmeyer reactions have utilized techniques like radical clocks and electrospray ionization mass spectrometry (ESI-MS) to detect and characterize transient intermediates. researchgate.netresearchgate.netlookchem.com

For the cleavage of the butoxy group , kinetic studies can help elucidate whether the reaction proceeds via an SN1 or SN2 pathway. The detection of carbocation intermediates (in the case of an SN1 mechanism) could be attempted under specific conditions, although for a primary butyl group, this is unlikely.

The characterization of intermediates in these reactions would involve a range of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy: To identify the structure of stable intermediates and final products.

Mass Spectrometry (MS): To determine the mass-to-charge ratio of intermediates and products, with techniques like ESI-MS being particularly useful for detecting transient species in solution. lookchem.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy: To monitor the disappearance of reactants and the appearance of products, and to characterize functional groups.

Electron Paramagnetic Resonance (EPR) spectroscopy: To detect and characterize radical intermediates that may be formed during oxidative or Sandmeyer reactions.

Conclusion

6-Butoxyquinolin-3-amine is a chemical compound that combines the privileged quinoline (B57606) scaffold with a versatile amine functionality. While specific data on this exact molecule is limited in the public domain, the well-established significance of its constituent parts in medicinal chemistry and organic synthesis suggests its potential as a valuable building block for the development of new molecules with diverse applications. Further research is needed to fully elucidate the properties and potential uses of this particular compound.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 6 Butoxyquinolin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional NMR experiments are fundamental for the initial structural assessment of 6-Butoxyquinolin-3-amine, providing a count of unique proton and carbon environments and insights into the electronic structure.

¹H NMR: The proton NMR spectrum is used to identify the number of different proton environments and their neighboring protons through spin-spin coupling. For this compound, the spectrum can be divided into two main regions: the aromatic region, corresponding to the quinoline (B57606) core, and the aliphatic region of the butoxy side chain. The protons on the quinoline ring (H2, H4, H5, H7, H8) typically appear as doublets, singlets, or doublets of doublets in the downfield region (δ 7.0-9.0 ppm). The amino (-NH₂) protons would likely appear as a broad singlet. The signals for the butoxy group (-O-CH₂-CH₂-CH₂-CH₃) would be found in the upfield region (δ 1.0-4.5 ppm), with characteristic multiplicities reflecting their adjacent protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. nih.govresearchgate.net With 13 carbon atoms in its structure, this compound is expected to show 13 distinct signals in a proton-decoupled ¹³C NMR spectrum, confirming the molecular asymmetry. The chemical shifts provide information about the hybridization and electronic environment of each carbon. Carbons of the quinoline ring appear in the δ 100-150 ppm range, while the aliphatic carbons of the butoxy group are found at higher field (δ 10-70 ppm).

¹⁵N NMR: While less common, ¹⁵N NMR can distinguish between the two nitrogen atoms in the molecule: the quinoline ring nitrogen (sp² hybridized) and the exocyclic amino nitrogen (sp² hybridized). These would have distinct chemical shifts, providing further confirmation of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| C2 | ~8.5 | s | ~145 |

| C3 | - | - | ~128 |

| C4 | ~7.8 | s | ~120 |

| C4a | - | - | ~147 |

| C5 | ~7.9 | d | ~122 |

| C6 | - | - | ~157 |

| C7 | ~7.2 | dd | ~108 |

| C8 | ~7.5 | d | ~130 |

| C8a | - | - | ~142 |

| NH₂ | ~4.0-5.0 | br s | - |

| -OCH₂- | ~4.1 | t | ~68 |

| -CH₂- | ~1.8 | m | ~31 |

| -CH₂- | ~1.5 | m | ~19 |

| -CH₃ | ~1.0 | t | ~14 |

2D NMR techniques are crucial for unambiguously assigning the signals from 1D spectra and establishing the complete bonding network of the molecule. acs.orgresearchgate.netacs.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the quinoline ring (e.g., H7-H8) and within the butoxy chain (e.g., -OCH₂-CH₂-), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds. It is essential for connecting different fragments of the molecule. For instance, an HMBC correlation between the -OCH₂- protons of the butoxy group and the C6 carbon of the quinoline ring would unequivocally confirm the position of the alkoxy substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation. For example, NOESY could reveal spatial proximity between the H5 proton and the protons of the butoxy chain, providing insight into the orientation of the side chain relative to the quinoline core. nih.gov

To study the dynamic behavior of this compound, particularly the flexible butoxy chain, advanced NMR techniques can be employed.

Variable-Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study conformational changes. For the butoxy chain, which can adopt multiple conformations, changes in temperature might lead to the broadening or sharpening of signals, indicating the rate of interchange between different rotamers. mdpi.commdpi.com

Rotating Frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY detects through-space correlations but is more effective for molecules of intermediate size where the standard NOE might be zero. It can provide crucial information about the spatial arrangement and dynamics of the molecule in solution.

X-ray Crystallography for Solid-State Molecular Architecture Determination

While NMR provides the structure in solution, X-ray crystallography gives precise information about the molecular arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. researchgate.net

Although a specific crystal structure for this compound is not publicly available, analysis of closely related aminoquinoline structures provides a strong basis for predicting its solid-state behavior. nih.gov For example, the crystal structure of 3-Aminoquinoline (B160951) reveals key interaction patterns that would likely be conserved.

The crystal packing of this compound would be heavily influenced by intermolecular interactions. nih.govrsc.orgias.ac.in

Hydrogen Bonding: The primary amino group (-NH₂) is a strong hydrogen bond donor, while the quinoline ring nitrogen is a hydrogen bond acceptor. This would likely lead to the formation of robust hydrogen-bonding networks, such as N-H···N interactions, which dictate the primary supramolecular structure.

π-π Stacking: The planar aromatic quinoline cores are expected to engage in π-π stacking interactions, contributing significantly to the stability of the crystal lattice.

Van der Waals Forces: The flexible butoxy chain would introduce van der Waals interactions, influencing how the molecules pack together and potentially leading to interdigitation of the alkyl chains within the crystal structure.

Table 2: Representative Crystallographic Data for a Related Aminoquinoline Structure Note: This data is for 3-Aminoquinoline (CCDC 909834) and serves as an illustrative example.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.513(2) |

| b (Å) | 5.889(2) |

| c (Å) | 14.629(4) |

| β (°) | 99.64(2) |

| Volume (ų) | 722.5(3) |

| Z | 4 |

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. ijsra.netrsc.orgmdpi.com Different polymorphs can have different physical properties, such as solubility and stability. Given the presence of both rigid (quinoline) and flexible (butoxy) components, as well as strong hydrogen bonding groups, this compound has the potential to exhibit polymorphism. The way the butoxy chain conforms and packs or the specific hydrogen bonding patterns that form could vary under different crystallization conditions, leading to different crystal forms.

Co-crystallization involves crystallizing a target molecule with another molecule (a co-former) to create a new crystalline solid with potentially improved properties. researchgate.netyoutube.com The amino group and quinoline nitrogen of this compound make it an excellent candidate for forming co-crystals with co-formers that have complementary functional groups, such as carboxylic acids, through strong hydrogen bonding. Such studies are vital in pharmaceutical and materials science for tuning the properties of solid-state materials. ijsra.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and formula of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C13H16N2O.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| C13H16N2O | [M+H]+ | 217.1335 |

Note: This table represents theoretical values. Experimental data would be required for confirmation.

The high precision of HRMS would allow for the differentiation of this compound from other isobaric compounds, thus confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

The primary fragmentation is expected to occur at the butoxy side chain and within the quinoline ring system. Alpha-cleavage of the C-C bond adjacent to the nitrogen in the amine group is a common fragmentation pathway for amines. libretexts.org For aromatic ethers, cleavage of the alkyl chain is also a characteristic fragmentation.

Table 2: Predicted Major Fragmentation Pathways for this compound ([M+H]+)

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment (m/z) |

|---|---|---|---|

| 217.1335 | Loss of butene | C4H8 | 161.0655 |

| 217.1335 | Loss of butoxy radical | C4H9O• | 144.0682 |

| 161.0655 | Loss of HCN | HCN | 134.0573 |

Note: This table represents predicted fragmentation pathways based on chemical principles and data from related compounds. cdnsciencepub.comresearchgate.net Experimental MS/MS analysis would be necessary to confirm these pathways.

The initial loss of butene (56 Da) via a McLafferty-type rearrangement from the butoxy group is a highly probable pathway, leading to a stable hydroxyquinolinium ion. Subsequent fragmentation of the quinoline ring would likely involve the loss of small neutral molecules such as hydrogen cyanide (HCN) and carbon monoxide (CO). cdnsciencepub.comresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Fingerprinting

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the quinoline ring, the amine group, and the butoxy substituent.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) - IR | Predicted Wavenumber (cm-1) - Raman |

|---|---|---|---|

| N-H (amine) | Symmetric & Asymmetric Stretch | 3400-3250 (two bands) | 3400-3250 (weak) |

| C-H (aromatic) | Stretch | 3100-3000 | 3100-3000 |

| C-H (aliphatic) | Stretch | 2960-2850 | 2960-2850 |

| C=N, C=C (quinoline ring) | Stretch | 1620-1450 | 1620-1450 (strong) |

| N-H (amine) | Scissoring Bend | 1650-1580 | 1650-1580 (weak) |

| C-O (ether) | Asymmetric Stretch | 1275-1200 | 1275-1200 |

| C-N (aromatic amine) | Stretch | 1335-1250 | 1335-1250 |

Note: This table is based on typical vibrational frequencies for the respective functional groups and related quinoline structures. researchgate.netacs.orgresearchgate.netlibretexts.org Specific experimental spectra are required for precise assignments.

The infrared spectrum is expected to show strong absorptions for the N-H stretching of the primary amine group as two distinct bands. The C-O stretching of the butoxy group should also be a prominent feature. In contrast, the Raman spectrum is anticipated to be dominated by the stretching vibrations of the quinoline ring system due to its high polarizability, making Raman spectroscopy particularly useful for fingerprinting the aromatic core. researchgate.net The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, allowing for confident functional group identification and conformational analysis.

Table of Compounds Mentioned

| Compound Name |

|---|

Computational Chemistry and Theoretical Investigations of 6 Butoxyquinolin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 6-Butoxyquinolin-3-amine, DFT calculations can provide deep insights into its fundamental chemical properties.

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, its ground state geometry. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Following optimization, an analysis of the electronic structure would typically be performed. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)*

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C3-N (amine) | 1.38 Å |

| Bond Length | C6-O (butoxy) | 1.37 Å |

| Bond Angle | C2-C3-C4 | 119.5° |

Table 2: Hypothetical Electronic Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental spectra to aid in the structural confirmation of this compound.

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These theoretical spectra can help in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of the N-H bonds in the amine group or the C-O-C vibrations of the butoxy group.

DFT can be employed to model hypothetical reaction pathways involving this compound. By calculating the energies of reactants, products, and intermediate transition states, it is possible to determine the activation energy and predict the feasibility of a reaction. This is particularly useful in understanding potential metabolic pathways or in designing synthetic routes.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has a butoxy side chain, MD simulations are invaluable for exploring its conformational landscape.

By simulating the molecule's behavior in a given environment (e.g., in a vacuum or in a solvent like water or ethanol), researchers can identify the most populated conformations and understand how the molecule's shape changes over time. Solvent effects are crucial as they can significantly influence the molecule's structure and reactivity. MD simulations can reveal how solvent molecules arrange around the solute and how this interaction affects its properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Electronic and Steric Parameters

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR study requires a dataset of multiple, structurally related compounds, we can describe how this compound would be treated in such an analysis.

Electronic parameters (such as those derived from DFT, like HOMO/LUMO energies and dipole moment) and steric parameters (like molecular volume and surface area) would be calculated for this compound and its analogues. These descriptors would then be correlated with their experimentally determined biological activity (e.g., inhibitory concentration against a specific enzyme). The resulting QSAR model could then be used to predict the activity of new, unsynthesized quinoline (B57606) derivatives and to guide the design of more potent compounds.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is most commonly used to predict the binding of a small molecule ligand, such as this compound, to the active site of a target protein.

The docking process involves placing the ligand in various positions and orientations within the protein's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. The results can identify the most likely binding mode and reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. This information is critical in rational drug design for understanding the mechanism of action and for optimizing the ligand's structure to improve its binding affinity and selectivity.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | Lys745, Met793, Asp855 |

Role in Medicinal Chemistry Research and Scaffold Development

6-Butoxyquinolin-3-amine as a Privileged Heterocyclic Scaffold for Lead Discovery

The concept of a "privileged scaffold" is central to modern drug discovery, referring to molecular cores that are capable of interacting with multiple, unrelated biological targets. researchgate.net The quinoline (B57606) scaffold is a prime example of such a structure, forming the basis for a wide array of approved drugs and clinical candidates. nih.govpharmacy180.com The utility of the quinoline ring is enhanced by the ease with which it can be functionalized, allowing for the generation of large and structurally diverse libraries of compounds. nih.gov

The this compound scaffold is a valuable starting point for lead discovery for several reasons:

The Quinoline Core: This bicyclic aromatic system provides a rigid framework that can be appropriately decorated with functional groups to interact with specific biological targets. Its aromatic nature allows for potential π-π stacking interactions with aromatic amino acid residues in protein binding pockets.

The 3-Amino Group: The primary amine at the 3-position is a crucial functional group. It can act as a hydrogen bond donor and acceptor, and as a key point for further chemical modification to explore the surrounding chemical space of a binding pocket. The position of this amino group can influence the molecule's interaction with target proteins.

The 6-Butoxy Group: The alkoxy substituent at the 6-position significantly impacts the molecule's physicochemical properties. The butoxy group, being lipophilic, can enhance the compound's ability to cross cell membranes and can potentially interact with hydrophobic pockets within a target protein. The length and nature of the alkoxy chain can be systematically varied to fine-tune these properties.

The combination of these features in this compound provides a well-defined three-dimensional structure with diverse potential interaction points, making it a promising scaffold for the discovery of novel lead compounds for a range of therapeutic targets.

Strategies for Chemical Space Exploration and Compound Library Design around the Quinoline Amine Core

The exploration of chemical space around a core scaffold is a critical step in identifying novel bioactive molecules. For the this compound core, several strategies can be employed to design and synthesize compound libraries for high-throughput screening.

A common approach is to create a focused library by systematically modifying the core structure at specific points of diversity. For this compound, these points include:

The 3-Amino Group: This group can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. This allows for the exploration of how different functional groups at this position affect biological activity.

The Quinoline Ring: The aromatic core itself can be further substituted, for example, with halogens or other small functional groups, to modulate the electronic properties and binding interactions of the molecule.

The 6-Butoxy Group: The length and branching of the alkoxy chain can be varied to optimize lipophilicity and interactions with hydrophobic pockets.

Below is an interactive data table illustrating a hypothetical library design based on the this compound scaffold.

| Core Scaffold | R1 (at 3-amino) | R2 (on quinoline ring) | R3 (alkoxy chain) |

| Quinolin-3-amine | -H | 6-Butoxy | -CH2CH2CH2CH3 |

| Quinolin-3-amine | -C(O)CH3 | 6-Butoxy | -CH2CH2CH2CH3 |

| Quinolin-3-amine | -CH2-Phenyl | 6-Butoxy | -CH2CH2CH2CH3 |

| Quinolin-3-amine | -H | 6-Butoxy, 8-Chloro | -CH2CH2CH2CH3 |

| Quinolin-3-amine | -H | 6-Ethoxy | -CH2CH3 |

This systematic approach allows for the efficient exploration of the chemical space around the core scaffold, increasing the probability of identifying compounds with desired biological activities.

Scaffold Hopping and Bioisosteric Replacement Studies to Generate Novel Quinoline Analogues

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures that maintain the biological activity of a known lead compound but possess improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or a different intellectual property landscape. nih.gov Starting from the this compound scaffold, several scaffold hopping strategies could be envisioned. For example, the quinoline ring could be replaced by other bicyclic heteroaromatic systems like quinazoline (B50416), quinoxaline, or benzimidazole, while retaining the key 3-amino and 6-alkoxy functionalities.

Bioisosteric replacement is a more subtle modification where one functional group is replaced by another with similar physicochemical properties. researchgate.net This can be used to fine-tune the properties of a lead compound. For this compound, potential bioisosteric replacements could include:

For the Butoxy Group: Replacing the oxygen atom with a sulfur atom (thioether) or a methylene (B1212753) group (alkyl chain) to modulate lipophilicity and metabolic stability.

For the Quinoline Ring Nitrogen: Replacing the nitrogen at position 1 with a carbon and introducing a nitrogen at another position in the ring system to create isomeric scaffolds.

For the Amino Group: Replacing it with other small polar groups like a hydroxyl or a small amide to alter hydrogen bonding capabilities.

These strategies allow for the generation of novel analogues with potentially improved therapeutic profiles.

Ligand-Based and Structure-Based Design Approaches in Medicinal Chemistry

Both ligand-based and structure-based design are powerful computational approaches used to accelerate the drug discovery process.

Ligand-Based Drug Design (LBDD): In the absence of a three-dimensional structure of the biological target, LBDD methods rely on the knowledge of other molecules that bind to it. nih.gov If a series of active analogues of this compound were identified through screening, techniques like quantitative structure-activity relationship (QSAR) modeling could be employed. A 3D-QSAR model, for example, could correlate the three-dimensional structures of these molecules with their biological activity, providing insights into the key structural features required for potency. nih.gov This information can then be used to design new, more active compounds.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD can be a highly effective approach. nih.gov This involves docking the this compound scaffold into the binding site of the target to predict its binding mode and affinity. This computational modeling can help to:

Identify key interactions between the ligand and the protein.

Suggest modifications to the scaffold to improve these interactions.

Prioritize the synthesis of new analogues that are predicted to have higher affinity.

For instance, if the butoxy group is found to be in a hydrophobic pocket, SBDD could be used to design analogues with different alkyl chains to optimize this interaction. Similarly, if the 3-amino group is near a hydrogen bond donor or acceptor on the protein, modifications could be designed to form a stronger hydrogen bond. The integration of SBDD with organic chemistry has been particularly successful in the development of selective and potent kinase inhibitors.

In Vitro Biological Activity and Mechanistic Investigations

Molecular Target Identification and Characterization (In Vitro Assays)

Research into quinoline (B57606) derivatives, particularly those with alkoxy groups at the 6-position, has identified the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) as primary molecular targets. researchgate.netrsc.org These receptors are members of the ErbB family of receptor tyrosine kinases, which play a crucial role in cell proliferation, differentiation, and survival. nih.gov The aberrant signaling of these kinases is a well-established driver in the development and progression of various cancers. nih.gov

In vitro assays have demonstrated that 4-aminoquinoline (B48711) derivatives can effectively inhibit the kinase activity of EGFR. nih.gov These compounds are often designed as ATP-competitive inhibitors, binding to the ATP-binding site within the kinase domain of the receptor. nih.gov This binding prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways. nih.gov

A series of novel quinoline-based derivatives have been synthesized and evaluated as dual EGFR/HER2 inhibitors. researchgate.netrsc.org This dual-targeting approach is a validated strategy in cancer therapy to overcome resistance mechanisms associated with single-target inhibitors. researchgate.netrsc.org

Enzyme Modulation and Inhibition Studies (In Vitro)

The inhibitory activity of quinoline derivatives against EGFR and HER2 tyrosine kinases has been quantified using in vitro enzyme inhibition assays. These studies typically measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).

For instance, a novel series of quinoline-based compounds were designed as dual EGFR/HER2 inhibitors. One of the lead compounds from this series, compound 5a, demonstrated potent inhibitory activity against both EGFR and HER2, with IC50 values of 71 nM and 31 nM, respectively. researchgate.netrsc.org In comparison, the established EGFR inhibitor erlotinib (B232) had an IC50 of 80 nM for EGFR, while the dual inhibitor lapatinib (B449) showed an IC50 of 26 nM for HER2. researchgate.netrsc.org

The following interactive data table summarizes the in vitro enzyme inhibition data for a representative quinoline-based dual EGFR/HER2 inhibitor, Compound 5a.

| Compound | Target Enzyme | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| Compound 5a | EGFR | 71 | Erlotinib | 80 |

| Compound 5a | HER2 | 31 | Lapatinib | 26 |

Receptor Binding and Ligand-Receptor Interaction Analysis (In Vitro)

Molecular modeling and docking studies have provided insights into the binding modes of quinoline derivatives within the ATP-binding pocket of EGFR. researchgate.netrsc.orgnih.gov These computational analyses help to rationalize the observed structure-activity relationships and guide the design of more potent inhibitors.

Docking studies of quinoline-based inhibitors reveal key interactions with amino acid residues in the EGFR kinase domain. researchgate.netrsc.org The quinoline scaffold itself often engages in crucial interactions, such as hydrogen bonding and π-π stacking, which stabilize the ligand-receptor complex. nih.gov For example, the nitrogen atom of the quinoline ring can form a hydrogen bond with the backbone of a key methionine residue in the hinge region of the kinase domain. nih.gov

The substituents on the quinoline ring also play a critical role in determining the binding affinity and selectivity. The alkoxy group at the C-6 position, for instance, can occupy a hydrophobic pocket, enhancing the compound's potency. nih.gov

Investigation of Cellular Mechanisms of Action and Pathway Perturbation (In Vitro)

The in vitro antiproliferative activity of quinoline derivatives has been evaluated in various human cancer cell lines. These studies have shown that by inhibiting EGFR and HER2, these compounds can effectively suppress the growth of cancer cells that are dependent on these signaling pathways.

A series of quinoline-based dual EGFR/HER2 inhibitors were tested against a panel of four human cancer cell lines: HT-29 (colon), Panc-1 (pancreatic), A-549 (lung), and MCF-7 (breast). researchgate.netrsc.org The compounds exhibited significant antiproliferative activity, with GI50 (concentration for 50% of maximal inhibition of cell proliferation) values ranging from 25 to 82 nM. researchgate.netrsc.org The breast (MCF-7) and lung (A-549) cancer cell lines were found to be the most sensitive. researchgate.netrsc.org

Furthermore, mechanistic studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells. For example, the lead compound 5a was found to promote apoptosis by activating caspases-3 and -8, and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. researchgate.netrsc.org

The table below presents the antiproliferative activity of a representative quinoline-based inhibitor, Compound 5a, against various cancer cell lines.

| Compound | Cell Line | Cancer Type | GI50 (nM) |

| Compound 5a | MCF-7 | Breast | 25-82 (range for series) |

| Compound 5a | A-549 | Lung | 25-82 (range for series) |

| Compound 5a | HT-29 | Colon | 25-82 (range for series) |

| Compound 5a | Panc-1 | Pancreatic | 25-82 (range for series) |

Structure-Mechanism Relationship Studies at a Molecular Level

Structure-activity relationship (SAR) studies of quinoline-based inhibitors have provided valuable insights into the molecular features required for potent and selective inhibition of EGFR and HER2. These studies have shown that modifications at various positions of the quinoline ring can significantly impact the compound's biological activity.

The 4-amino group is a common feature in many potent EGFR inhibitors and is crucial for their binding to the kinase domain. nih.govnih.gov The nature of the substituent at the 6-position of the quinoline ring has also been shown to be a key determinant of activity. nih.gov The presence of an alkoxy group, such as a butoxy group, can enhance the compound's hydrophobic interactions within the ATP-binding pocket, leading to increased potency. nih.gov

The flexibility and length of the alkoxy chain can also influence the compound's activity and selectivity. SAR studies have systematically explored different alkyl and aryl substituents at various positions to optimize the inhibitory potential and pharmacokinetic properties of these quinoline derivatives. nih.gov

Q & A

Q. What synthetic methodologies are recommended for synthesizing 6-Butoxyquinolin-3-amine, and how can reaction conditions be optimized?